molecular formula C24H22N6O3S B285051 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285051
M. Wt: 474.5 g/mol
InChI Key: GEDHCCCKYLFTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as TPA023, is a novel compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in response to GABA. This results in an increase in the inhibitory tone of the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects. 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is different from the site where GABA binds.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has anxiolytic, antidepressant, and antipsychotic effects in animal models. 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to increase the activity of the GABA-A receptor, which leads to an increase in inhibitory tone in the brain. This can result in a reduction in anxiety, depression, and psychotic symptoms.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has been shown to have a favorable safety profile in animal studies. However, there are also limitations to using 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments. One limitation is that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One possible direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another possible direction is to develop more potent and selective positive allosteric modulators of the GABA-A receptor, which could potentially lead to more effective treatments for these disorders. Additionally, further research is needed to better understand the long-term effects of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 3-pyridinecarboxylic acid with methylamine and triethylorthoformate in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in its pure form.

Scientific Research Applications

Research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

properties

Molecular Formula

C24H22N6O3S

Molecular Weight

474.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H22N6O3S/c1-14-20(23(31)27-15-6-4-10-25-13-15)21(17-9-8-16(32-2)12-18(17)33-3)30-24(26-14)28-22(29-30)19-7-5-11-34-19/h4-13,21H,1-3H3,(H,27,31)(H,26,28,29)

InChI Key

GEDHCCCKYLFTCX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

Origin of Product

United States

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